2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester
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Overview
Description
2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple ethylene glycol units and phenylene groups, making it a versatile material in polymer chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester typically involves the esterification of methacrylic acid with bisphenol-A ethoxylate. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form high molecular weight polymers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and bisphenol-A ethoxylate.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Polymerization: High molecular weight polymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and bisphenol-A ethoxylate.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester has numerous applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biomedical Applications: Utilized in the development of dental materials, bone cements, and drug delivery systems.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester primarily involves its ability to undergo polymerization. The compound’s methacrylate groups can form cross-linked networks, providing mechanical strength and stability to the resulting polymers. The phenylene and ethylene glycol units contribute to the flexibility and hydrophilicity of the polymers .
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid, ethylene ester: Similar in structure but lacks the phenylene groups.
Ethylene glycol dimethacrylate: Contains ethylene glycol units but does not have the phenylene groups.
Bisphenol-A ethoxylate dimethacrylate: Similar structure but with different ethoxylate chain lengths.
Uniqueness
2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyl) ester is unique due to its combination of methacrylate groups, phenylene units, and multiple ethylene glycol units. This unique structure imparts a balance of rigidity, flexibility, and hydrophilicity, making it suitable for a wide range of applications .
Properties
CAS No. |
56744-46-8 |
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Molecular Formula |
C35H48O10 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
2-[2-[2-[4-[2-[4-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C35H48O10/c1-27(2)33(36)44-25-21-40-17-15-38-19-23-42-31-11-7-29(8-12-31)35(5,6)30-9-13-32(14-10-30)43-24-20-39-16-18-41-22-26-45-34(37)28(3)4/h7-14H,1,3,15-26H2,2,4-6H3 |
InChI Key |
MUEIBZIYMWAANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOCCOC(=O)C(=C)C |
Origin of Product |
United States |
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